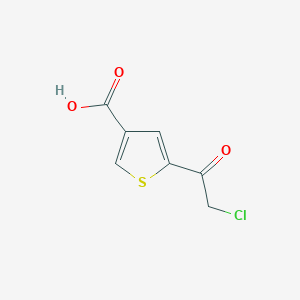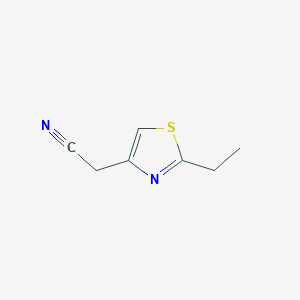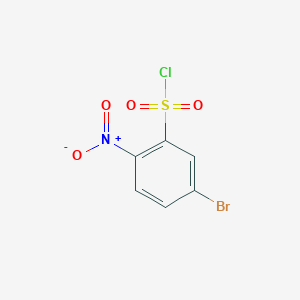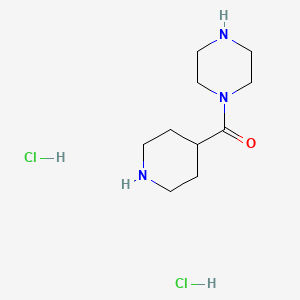
3-Amino-1-(cyclopropylmethyl)urea
Vue d'ensemble
Description
3-Amino-1-(cyclopropylmethyl)urea is a chemical compound with the molecular formula C5H11N3O and a molecular weight of 129.16 . It is also known by its IUPAC name N-(cyclopropylmethyl)hydrazinecarboxamide .
Molecular Structure Analysis
The InChI code for 3-Amino-1-(cyclopropylmethyl)urea is 1S/C5H11N3O/c6-8-5(9)7-3-4-1-2-4/h4H,1-3,6H2,(H2,7,8,9) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Amino-1-(cyclopropylmethyl)urea is a powder that is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Antibacterial Activity
- Dual Inhibition of Bacterial Enzymes : Certain aminobenzimidazole ureas exhibit broad-spectrum Gram-positive antibacterial activity by dual inhibition of bacterial gyrase and topoisomerase IV, showing efficacy in rodent models of bacterial infection. A metabolic shift strategy was implemented to reduce potential safety liabilities associated with reactive metabolite formation, highlighting the role of urea derivatives in developing antibacterial agents (Grillot et al., 2014).
Material Science
- Hydrogen-Bonded Complexes : Research on heterocyclic ureas (amides) shows their ability to form multiply hydrogen-bonded complexes, which are useful in self-assembly and mimicry of peptide transitions. This indicates the potential of urea derivatives in creating new materials with unique properties (Corbin et al., 2001).
Catalysis and Synthesis
- Organo-Catalysis : Urea serves as a novel organo-catalyst in eco-friendly multicomponent reactions at room temperature, enabling the synthesis of diverse and densely functionalized heterocyclic scaffolds. This illustrates urea's role in facilitating efficient and environmentally benign chemical synthesis processes (Brahmachari & Banerjee, 2014).
Corrosion Inhibition
- Protection of Metals : Urea derivatives have been evaluated as efficient corrosion inhibitors for mild steel in acidic solutions, demonstrating the potential of such compounds in industrial applications to protect metals from corrosion (Mistry et al., 2011).
Analytical Chemistry
- Identification of Biologically Active Compounds : NMR spectroscopy techniques have been applied to identify carbamide-containing biologically active compounds, showing the significance of urea derivatives in the analysis and identification of pharmaceuticals and other bioactive molecules (Bakibaev et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
1-amino-3-(cyclopropylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c6-8-5(9)7-3-4-1-2-4/h4H,1-3,6H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSBNZFHSKCRIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(cyclopropylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate](/img/structure/B1521553.png)





![2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1521562.png)
![2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1521563.png)
![8-Benzyl-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B1521566.png)

![1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid](/img/structure/B1521570.png)


